Chlorpheniramine is a first-generation antihistamine belonging to the alkylamine class. [] Its chemical name is 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine. [] While it is widely known for its use in treating allergic conditions, this analysis will focus on its scientific applications beyond clinical use.
Chlorpheniramine belongs to the class of compounds known as alkylamines. It is a member of the pheniramine family and is characterized by its ability to block histamine receptors. Its IUPAC name is (E)-N,N-dimethyl-2-(4-chlorophenyl)-2-(pyridin-2-yl)ethenamine, and it is commonly used in various over-the-counter medications for allergy relief. The compound is also known by several trade names, including Chlor-Trimeton and Piriton .
The synthesis of chlorpheniramine can be achieved through several methods. A notable patented method involves the following steps:
Chlorpheniramine has a complex molecular structure characterized by:
The molecular formula is , and its molecular weight is approximately 274.79 g/mol. The compound exhibits optical isomerism due to the presence of chiral centers, resulting in different enantiomers with varying biological activities .
Chlorpheniramine can participate in various chemical reactions:
Chlorpheniramine primarily acts as an antagonist at the H1 histamine receptor. By blocking this receptor, it prevents the action of endogenous histamines released during allergic reactions.
Chlorpheniramine exhibits several noteworthy physical and chemical properties:
Chlorpheniramine has diverse applications in medicine:
Recent studies have investigated chlorpheniramine's potential role in drug delivery systems, such as alginate/chitosan microspheres for controlled release formulations .
Chlorpheniramine (International Nonproprietary Name), also known as chlorpheniramine (United States Adopted Name), was first patented in 1948 and introduced for clinical use in 1949 [1] [3]. This milestone positioned it among the earliest first-generation histamine H1 receptor antagonists developed to treat allergic conditions. Its discovery emerged during a period of intense pharmacological research into histamine blockers, following the identification of histamine’s role in allergic responses in the 1930s. Chlorpheniramine rapidly gained acceptance due to its efficacy in managing symptoms of allergic rhinitis, urticaria, and conjunctivitis, becoming a cornerstone therapy decades before second-generation antihistamines entered the market [6].
By the mid-20th century, chlorpheniramine was marketed under numerous brand names, including Chlor-Trimeton and Piriton, reflecting its global therapeutic adoption [1]. Its inclusion in over-the-counter combination cold and flu products (e.g., Coricidin) further solidified its clinical relevance. In 2022, chlorpheniramine remained a widely prescribed medication in the United States, ranking as the 291st most common drug with over 400,000 prescriptions annually [1]. This enduring use underscores its foundational role in allergy management despite subsequent advances in antihistamine development.
Table 1: Historical Milestones in Chlorpheniramine Development
Year | Event | Significance |
---|---|---|
1948 | Patent filed | Initial intellectual property protection |
1949 | Introduced to medical practice | First clinical use for allergies |
1950s | Global brand proliferation (e.g., Piriton, Chlor-Trimeton) | Expansion of over-the-counter availability |
2022 | >400,000 U.S. prescriptions | Sustained clinical relevance |
Chlorpheniramine belongs to the alkylamine subclass of first-generation histamine H1 antagonists, characterized by a propylamine core structure linked to aromatic groups [8]. Its systematic chemical name is 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine, with a molecular formula of C₁₆H₁₉ClN₂ and a molecular weight of 274.79 g/mol [1] [4]. The alkylamine classification confers distinct pharmacological advantages, including potent histamine receptor binding and rapid onset of action (typically within 30 minutes) [10].
A critical feature of chlorpheniramine is its chiral center, which generates two enantiomers: dexchlorpheniramine (dextrorotatory) and levchlorpheniramine (levorotatory). Stereochemical studies reveal profound differences in their pharmacodynamics. Dexchlorpheniramine demonstrates 50–100 times greater affinity for the human histamine H1 receptor (Ki = 2.67–4.81 nM) compared to its levorotatory counterpart (Ki = 211–361 nM) [1]. This enantioselectivity arises from differential three-dimensional interactions with the histamine H1 receptor’s binding pocket, making dexchlorpheniramine the primary therapeutically active isomer [1] [6].
Table 2: Stereochemical Properties of Chlorpheniramine Enantiomers
Property | Dexchlorpheniramine | Levchlorpheniramine |
---|---|---|
Receptor Affinity (Ki) | H1: 2.67–4.81 nM [1] | H1: 211–361 nM [1] |
Muscarinic Receptor Binding | Ki: 20–30 μM [1] | Ki: 40–50 μM [1] |
Clinical Significance | Primary active enantiomer | Minimally contributes to efficacy |
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9